(S)-2-Amino-2-((R)-2-methylenecyclopropyl)acetic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9)/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZVHPMGFWKMJ-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H]1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction utilizes diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes. For (R)-2-methylenecyclopropyl derivatives, a chiral auxiliary or catalyst ensures enantioselectivity. For example, Davies et al. demonstrated that chiral dirhodium catalysts induce up to 92% enantiomeric excess (ee) in cyclopropanation reactions.
Example Protocol :
Transition Metal-Catalyzed Cyclopropanation
Transition metals such as palladium or ruthenium facilitate cyclopropanation via carbene transfer. Fürstner’s method using Ru-based catalysts achieves high diastereoselectivity for trisubstituted cyclopropanes.
Example Protocol :
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Substrate : Methylenecyclopropane precursor.
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Catalyst : Ru(CO)Cl(PPh₃)₃.
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Conditions : Toluene, 80°C, 6 h.
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Outcome : (R)-2-methylenecyclopropyl intermediate (85% yield, dr > 20:1).
Asymmetric Synthesis of the Amino Acid Moiety
The α-amino acid group is introduced via stereoselective methods, often employing chiral catalysts or auxiliaries.
Strecker Synthesis with Chiral Catalysts
The Strecker reaction combines aldehydes, amines, and cyanide sources to form α-amino nitriles, which are hydrolyzed to amino acids. Using a chiral organocatalyst, such as a thiourea derivative, enables enantioselectivity.
Example Protocol :
Enzymatic Resolution
Lipases or transaminases resolve racemic mixtures by selectively converting one enantiomer. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes esters of non-natural amino acids with high stereoselectivity.
Example Protocol :
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Substrate : Racemic methyl ester of 2-amino-2-(2-methylenecyclopropyl)acetic acid.
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Enzyme : CAL-B (50 mg/mmol).
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Conditions : Phosphate buffer (pH 7), 37°C, 48 h.
Convergent Synthesis: Combining Cyclopropane and Amino Acid Moieties
Convergent approaches synthesize the cyclopropane and amino acid segments separately before coupling them.
Mitsunobu Reaction for Stereochemical Control
The Mitsunobu reaction couples alcohols with nucleophiles, retaining configuration. A chiral cyclopropanol is coupled with a glycine equivalent.
Example Protocol :
Ugi Multicomponent Reaction
The Ugi reaction assembles amines, aldehydes, isocyanides, and carboxylic acids into α-amino acid derivatives. A chiral cyclopropane aldehyde ensures stereoselectivity.
Example Protocol :
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Components :
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Aldehyde: (R)-2-Methylenecyclopropane carbaldehyde.
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Amine: Benzylamine.
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Isocyanide: tert-Butyl isocyanide.
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Acid: Trifluoroacetic acid.
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Conditions : MeOH, 25°C, 24 h.
Industrial-Scale Production and Optimization
Scalable methods prioritize cost-efficiency, minimal purification, and high throughput.
Continuous Flow Synthesis
Continuous flow reactors enhance heat/mass transfer, critical for exothermic cyclopropanation.
Example Protocol :
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR combines racemization and crystallization to enhance enantiopurity.
Example Protocol :
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Substrate : Racemic amino acid.
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Racemization Catalyst : Aldolase mutant.
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Conditions : Aqueous ethanol, 50°C, 72 h.
Analytical Characterization and Quality Control
Critical quality attributes include enantiomeric excess, cyclopropane ring stability, and residual solvents.
Chiral HPLC Analysis
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amino acids and cyclopropyl derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group provides unique steric and electronic properties, which can influence the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane-Containing Amino Acids
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride
- Structure : Features a methoxycarbonyl substituent on the cyclopropane ring.
- Properties : Molecular weight = 209.63 g/mol; synthesized as a single stereoisomer (hydrochloride salt) .
(2S)-Amino-2-(1-methylcyclopropyl)acetic acid
- Structure : Contains a methyl group instead of a methylene substituent on the cyclopropane.
- Properties : Molecular weight = 129.16 g/mol; lower steric hindrance due to the absence of a double bond .
- Functional Impact : The methyl group reduces ring strain and may decrease reactivity in biological systems compared to the methylene derivative.
Unsaturated Side Chain Amino Acids
2-Aminohex-5-enoic acid and 2-Aminopent-4-enoic acid
- Structure : Linear side chains with terminal double bonds.
- Activity : Collagenase inhibition increases with side chain length; longer chains enhance hydrophobic interactions with enzyme active sites .
- Comparison : Unlike the cyclopropane-containing compound, these lack ring strain but rely on alkenes for conformational flexibility.
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid
- Structure: Dichlorobenzyl groups attached to a pent-4-ynoic acid backbone.
- Activity : IC₅₀ values of 1.48 mM and 1.31 mM, respectively, against collagenase. Docking studies reveal hydrogen bonds with Gln215 (2.202 Å) and π–π interactions with Tyr201 (4.127 Å) .
- Key Contrast : The dichlorobenzyl substituents provide strong electron-withdrawing and steric effects, enhancing enzyme binding compared to the cyclopropane derivative’s smaller substituents.
Aromatic and Heterocyclic Derivatives
(R)-2-Amino-2-phenylacetic acid
- Structure: Phenyl group substituted on the amino acid backbone.
- Functional Role : Commonly used in β-lactam antibiotic synthesis (e.g., cephalosporins) due to its planar aromatic ring .
- Comparison : The phenyl group enables π–π stacking but lacks the cyclopropane’s ring strain, leading to divergent biological applications.
Stereochemical and Functional Implications
- Diastereomer Mixtures: (S)-2-Amino-2-((R)-2-methylenecyclopropyl)acetic acid is synthesized as a diastereomeric mixture, which may complicate biological activity interpretation compared to pure isomers like 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid .
- Ring Strain vs. Flexibility: The methylenecyclopropane’s strained ring enhances reactivity, whereas linear unsaturated analogs (e.g., pent-4-ynoic acids) prioritize conformational adaptability for enzyme binding .
- Substituent Effects : Electron-withdrawing groups (e.g., dichlorobenzyl) improve enzyme inhibition via polar interactions, while cyclopropane derivatives rely on steric and strain-derived binding .
Biological Activity
(S)-2-Amino-2-((R)-2-methylenecyclopropyl)acetic acid, commonly referred to as methylenecyclopropylglycine (MCPG), is a derivative of glycine that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 115.131 g/mol
- CAS Number : 49606-99-7
- Melting Point : -300°C
- Density : 1.3 g/cm³
- Boiling Point : 253.5°C at 760 mmHg
MCPG exhibits significant biological activity primarily through its effects on metabolic pathways. Research indicates that MCPG acts as an inhibitor of β-oxidation, particularly affecting the metabolism of short-chain acyl-CoAs in the liver. This inhibition leads to alterations in energy metabolism and glucose production:
- Hepatic Metabolism : In vivo studies have shown that administration of MCPG results in a notable decrease in hepatic ketogenesis and gluconeogenesis. Specifically, a study observed a 44% decline in hepatic glucose production after four hours of MCPG treatment in mice, alongside a significant reduction in plasma β-hydroxybutyrate concentrations, indicating impaired ketone body production .
- Acyl-CoA Dynamics : MCPG treatment led to the depletion of short-chain acyl-CoAs while promoting the accumulation of long-chain acyl-CoAs in the liver. This shift suggests a metabolic reprogramming that could have implications for conditions such as diabetes and metabolic syndrome .
- Energy Charge : Despite significant changes in acyl-CoA concentrations, studies found no substantial alteration in hepatocellular energy charge, as indicated by stable ATP/ADP ratios following MCPG administration .
Biological Applications
The biological activity of MCPG extends beyond metabolic regulation. Its potential therapeutic applications include:
- Ergogenic Supplementation : Amino acid derivatives like MCPG are recognized for their benefits as ergogenic dietary substances, enhancing physical performance and mental acuity during stress-related tasks .
- Viral Replication Inhibition : Preliminary investigations suggest that compounds related to MCPG may exhibit antiviral properties, particularly against HIV, by interfering with viral replication mechanisms .
Case Studies and Research Findings
Several studies have explored the effects of MCPG on various biological systems:
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity of (S)-2-amino-2-((R)-2-methylenecyclopropyl)acetic acid?
- Methodological Answer : Enantioselective synthesis begins with chiral precursors such as (R)-methylenecyclopropylmethanol. A critical step involves stereoselective cyanohydrin formation using nitriles (e.g., (R,S)-2-hydroxy-2-[(R)-2-methylenecyclopropyl]acetonitrile) followed by hydrolysis and resolution via chiral chromatography. Polarimetry ([α]D values) and chiral HPLC are used to confirm stereochemical integrity .
Q. How does the cyclopropane ring influence the compound’s biological activity in peptide design?
- Methodological Answer : The cyclopropane group imposes conformational constraints on peptides, reducing rotational freedom and enhancing biostability. For example, cyclopropyl-containing amino acids improve receptor selectivity and potency by stabilizing β-turn or α-helix motifs, as demonstrated in studies by Hruby et al. .
Q. What analytical techniques validate the compound’s structural and stereochemical identity?
- Methodological Answer : Polarimetry (e.g., [α]D = +66.3° for specific diastereomers) and chiral-phase HPLC are standard. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NOESY, resolves spatial proximity of the methylenecyclopropyl group to adjacent protons, confirming stereochemistry .
Advanced Research Questions
Q. How do diastereomeric impurities affect metabolic studies of this compound?
- Methodological Answer : Diastereomers (e.g., (2S)-amino-[(1S)-2-methylenecyclopropyl]acetic acid vs. its enantiomer) can skew metabolic data. Isotopic labeling (e.g., [13C2,15N]-labeled standards) paired with high-resolution mass spectrometry (HRMS) and chiral chromatography isolates and quantifies individual isomers in biological matrices .
Q. What experimental approaches resolve contradictions in receptor-binding assays involving this compound?
- Methodological Answer : Contradictions may arise from conformational flexibility or isomerization. Use saturation transfer difference (STD) NMR to map ligand-receptor interactions dynamically. Mutagenesis studies on target receptors (e.g., GPCRs) can identify binding residues sensitive to cyclopropane topology .
Q. How to design a stability study for this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
